molecular formula C18H18N4O3 B2772792 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797823-86-9

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2772792
CAS No.: 1797823-86-9
M. Wt: 338.367
InChI Key: SRLZWPZXUNFXET-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl derivatives and phenylisoxazole derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve the use of solvents and reagents that are compatible with large-scale operations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

  • N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide

Uniqueness: N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds. These features can influence its reactivity, stability, and interactions with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22-16-7-8-24-11-13(16)15(20-22)10-19-18(23)14-9-17(25-21-14)12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLZWPZXUNFXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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